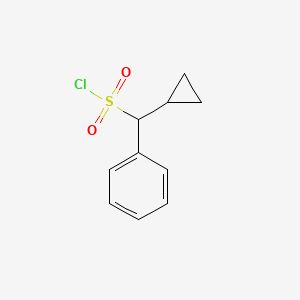
Cyclopropyl(phenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(phenyl)methanesulfonyl chloride is an organosulfur compound that features a cyclopropyl group, a phenyl group, and a methanesulfonyl chloride moiety. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl(phenyl)methanesulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclopropyl(phenyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(phenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form sulfene intermediates.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions
Bases: Triethylamine, pyridine
Nucleophiles: Alcohols, amines, thiols
Solvents: Dichloromethane, tetrahydrofuran
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with alcohols can yield methanesulfonates, while reaction with amines can produce sulfonamides.
Scientific Research Applications
Cyclopropyl(phenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, to study their functions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropyl(phenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group can undergo nucleophilic attack, leading to the formation of various products. The cyclopropyl and phenyl groups can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler analog without the cyclopropyl and phenyl groups.
Tosyl chloride: Contains a toluene group instead of the cyclopropyl and phenyl groups.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group instead of the cyclopropyl and phenyl groups.
Uniqueness
Cyclopropyl(phenyl)methanesulfonyl chloride is unique due to the presence of both cyclopropyl and phenyl groups, which can impart distinct steric and electronic effects. These effects can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C10H11ClO2S |
|---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
cyclopropyl(phenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
InChI Key |
DJMIKWJDHIFCES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















